2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline
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Overview
Description
2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline is an organic compound that features a pyrazole ring attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both aniline and pyrazole functionalities allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Attachment to Aniline: The pyrazole derivative is then reacted with 2-methylaniline under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially forming dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic ring of the aniline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Scientific Research Applications
2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, making it valuable in biochemical research.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
- 2-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]aniline
- 2-Methyl-N-[(1-methyl-1H-triazol-5-yl)methyl]aniline
Comparison:
- Uniqueness: 2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole and triazole derivatives .
- Reactivity: The pyrazole ring exhibits different reactivity patterns, particularly in electrophilic substitution reactions, compared to its imidazole and triazole counterparts .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C12H15N3/c1-10-5-3-4-6-12(10)13-9-11-7-8-14-15(11)2/h3-8,13H,9H2,1-2H3 |
InChI Key |
OANFRHIDNPNBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=NN2C |
Origin of Product |
United States |
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